molecular formula C31H38N2O5 B605164 (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide CAS No. 1354039-86-3

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Cat. No. B605164
CAS RN: 1354039-86-3
M. Wt: 518.65
InChI Key: HXHOBPVRRPCTLG-SETSBSEESA-N
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Description

ACT-335827 is a potent and selective orexin OX1 receptor antagonist.

Scientific Research Applications

Obesity and Metabolic Syndrome Management

ACT-335827 has been studied for its potential role in managing diet-induced obesity (DIO) and metabolic syndrome (MetS). It acts as a selective orexin receptor 1 antagonist, which is involved in regulating feeding, nutrient metabolism, and energy homeostasis . Chronic treatment with ACT-335827 in a rat model showed a slight increase in body weight gain and feed efficiency without hyperphagia, suggesting a minimal impact on the main metabolic characteristics associated with DIO and MetS .

Lipid Metabolism

Research indicates that ACT-335827 can influence lipid metabolism, particularly by increasing the high-density lipoprotein (HDL) associated cholesterol proportion of total circulating cholesterol . This effect could have implications for cardiovascular health, as HDL cholesterol is often referred to as “good” cholesterol due to its role in removing other forms of cholesterol from the bloodstream.

Diabetes Mellitus

While ACT-335827’s direct impact on diabetes treatment is not well-established, its role in lipid metabolism and obesity management could indirectly affect diabetes control. Genetic deletion of orexin receptor 1 in mice, which is similar to the pharmacological blockade by ACT-335827, improves hyperglycemia under high-fat diet conditions, suggesting potential benefits in diabetes management .

Appetite Regulation

As an orexin receptor 1 antagonist, ACT-335827 may reduce normal and palatable food intake by inducing satiety. This could be beneficial in developing treatments for conditions related to overeating or in managing appetite post-surgery or during recovery from certain illnesses .

Cardiovascular Health

Given its potential effects on lipid metabolism and obesity, ACT-335827 might be relevant in cardiovascular health research. By possibly improving the lipid profile and reducing obesity, it could contribute to lowering the risk of cardiovascular diseases .

Neuropharmacology and Cognitive Function

ACT-335827 has been assessed for its effects on hippocampus-dependent memory in the context of diet-induced obesity. The findings suggest that neither obesity nor the treatment with ACT-335827 alone affected memory, indicating its safety profile regarding cognitive functions .

Mechanism of Action

properties

IUPAC Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOBPVRRPCTLG-SETSBSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336764
Record name ACT-335827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

CAS RN

1354039-86-3
Record name ACT-335827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 3
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Q & A

Q1: What is the mechanism of action of ACT-335827?

A: ACT-335827 acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, ACT-335827 interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]

Q2: Did ACT-335827 affect effort-based reward-seeking behavior in preclinical studies?

A: Interestingly, ACT-335827, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []

Q3: How does ACT-335827 compare to dual orexin receptor antagonists in terms of its effects on stress response?

A: When compared to the dual orexin receptor antagonist Almorexant, ACT-335827 exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, ACT-335827 alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with ACT-335827 might not be sufficient to elicit the same robust effects as dual receptor blockade. []

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